(E)-Hexa-3,5-dien-1-amine
Description
Contextual Significance of Conjugated Dienamines in Organic Chemistry
Conjugated dienamines are a class of organic compounds characterized by an amino group attached to a conjugated diene system. This structural arrangement confers unique electronic properties, making them versatile intermediates in a variety of organic transformations. The nitrogen atom's lone pair of electrons extends the conjugation of the diene system, increasing the electron density and rendering the molecule highly nucleophilic at specific positions. This enhanced reactivity is harnessed in numerous carbon-carbon and carbon-heteroatom bond-forming reactions.
Dienamines serve as pivotal intermediates in organocatalysis, a field that utilizes small organic molecules to catalyze chemical reactions. rsc.orgresearchgate.net Specifically, in dienamine catalysis, the formation of a dienamine intermediate from an α,β-unsaturated aldehyde or ketone activates the substrate for a range of reactions. rsc.org This activation strategy, which involves raising the Highest Occupied Molecular Orbital (HOMO) of the substrate, facilitates reactions such as Diels-Alder cycloadditions, Michael additions, and various functionalizations at remote positions (γ, δ, etc.) of the original carbonyl compound. rsc.orgresearchgate.netpnas.orgresearchgate.net The ability to control regioselectivity and stereoselectivity in these transformations underscores the importance of conjugated dienamines in modern synthetic organic chemistry. pnas.orgrsc.orgacs.org
Importance of Stereodefined Unsaturated Amines in Chemical Synthesis
Stereodefined unsaturated amines, which include molecules like (E)-Hexa-3,5-dien-1-amine, are crucial building blocks in the synthesis of complex organic molecules, including natural products and pharmaceuticals. nih.govnih.govacs.org The precise spatial arrangement of atoms (stereochemistry) in these molecules is often critical to their biological activity. Therefore, methods for the synthesis of amines with well-defined double bond geometry (E/Z isomerism) and stereocenters are of paramount importance. nih.govnih.gov
The development of synthetic methods that provide access to stereodefined unsaturated amines allows for the construction of intricate molecular architectures with high levels of control. nih.govnih.gov These compounds can participate in a wide array of chemical reactions, such as cyclizations and cross-coupling reactions, to generate diverse and valuable molecular scaffolds. The presence of both a reactive amine functionality and one or more double bonds with defined stereochemistry provides multiple handles for further chemical manipulation.
Historical Perspectives on Dienamine Chemistry and their Analogues
The chemistry of enamines, the simpler analogues of dienamines, was pioneered by Mannich and Davidsen. rsc.org The first catalytic use of an enamine intermediate is recognized in the well-known Hajos–Parrish–Eder–Sauer–Wiechert reaction from the 1970s. rsc.org The concept of dienamine activation of α,β-unsaturated aldehydes was first explored stoichiometrically and organocatalytically by Serebryakov and colleagues in 1993. rsc.org
Despite these early examples, significant and widespread interest in dienamine chemistry blossomed with the rise of asymmetric organocatalysis in the early 2000s. rsc.org Researchers like Barbas and Ramachary developed the use of dienamine activation for α,β-unsaturated ketones. rsc.org In 2006, Jørgensen and coworkers described the aza-1,5-functionalisation of α,β-unsaturated aldehydes via dienamine intermediates, a significant milestone in the field. rsc.org This historical progression highlights a shift from initial stoichiometric applications to the development of highly efficient catalytic and asymmetric transformations, demonstrating the expanding power and utility of dienamine chemistry. rsc.orgresearchgate.netberkeley.edu
Research Gaps and Current Motivations for Investigating this compound
While significant progress has been made in dienamine catalysis, several challenges and research gaps remain. One area of active investigation is the control of regioselectivity during dienamine formation, especially with more complex substrates. acs.org Another challenge lies in understanding and controlling the E/Z isomerization of the dienamine double bonds, as this can significantly impact the stereochemical outcome of subsequent reactions. acs.orgnih.gov
The investigation of specific, relatively simple dienamines like this compound can provide fundamental insights into these challenges. By studying the reactivity and properties of this well-defined molecule, researchers can better understand the factors that govern dienamine stability, reactivity, and stereoselectivity. This knowledge is crucial for the rational design of new catalysts and the development of novel synthetic methodologies with broader substrate scope and higher efficiency. Furthermore, exploring the synthetic utility of this compound as a building block for more complex molecules is a key motivator for ongoing research.
Scope and Objectives of Academic Research on this compound
Academic research on this compound and related dienamines is typically focused on several key objectives:
Synthesis and Characterization: Developing efficient and stereoselective methods for the synthesis of this compound and its derivatives. smolecule.com This includes detailed spectroscopic and structural characterization to confirm the compound's identity and stereochemistry.
Reactivity Studies: Investigating the participation of this compound in various chemical reactions, such as cycloadditions (e.g., Diels-Alder reactions), alkylations, and aminations. smolecule.com This helps to map out its synthetic potential.
Mechanistic Investigations: Elucidating the mechanisms of reactions involving dienamine intermediates. acs.orgnih.gov This often involves a combination of experimental studies (e.g., in situ NMR spectroscopy) and computational modeling to understand transition states and reaction pathways. acs.org
Applications in Synthesis: Utilizing this compound as a key starting material or intermediate in the total synthesis of natural products or other target molecules with interesting biological or material properties. smolecule.com
The following table provides a summary of the key properties of this compound.
| Property | Value |
| IUPAC Name | (3E)-hexa-3,5-dien-1-amine |
| Molecular Formula | C₆H₁₁N |
| Molecular Weight | 97.16 g/mol |
| InChI | InChI=1S/C6H11N/c1-2-3-4-5-6-7/h2-4H,1,5-7H2/b4-3+ |
| InChIKey | ODMTXWUFQDEXBS-ONEGZZNKSA-N |
| SMILES | C=C/C=C/CCN |
| CAS Number | 108586-17-0 |
| Data sourced from PubChem. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3E)-hexa-3,5-dien-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-3-4-5-6-7/h2-4H,1,5-7H2/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMTXWUFQDEXBS-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for E Hexa 3,5 Dien 1 Amine
Retrosynthetic Analysis of the (E)-Hexa-3,5-dien-1-amine Scaffold
A retrosynthetic approach to this compound reveals several logical bond disconnections that inform potential forward synthetic strategies. The primary disconnection points are the carbon-nitrogen bond and the carbon-carbon bonds of the dienyl backbone.
C-N Bond Disconnection: This is the most straightforward disconnection, suggesting the formation of the amine through the introduction of a nitrogen-containing nucleophile to a C6 electrophilic precursor. This leads to strategies such as the amination of a corresponding halo- or sulfonyloxy-hexa-3,5-diene. Alternatively, reductive amination of hexa-3,5-dienal or a related carbonyl compound provides another powerful route. masterorganicchemistry.comlibretexts.orgyoutube.com
C-C Bond Disconnections: The dienyl system can be conceptually broken down in several ways. A disconnection at the C2-C3 bond suggests a Wittig-type reaction or a Horner-Wadsworth-Emmons olefination between a C2 phosphonium (B103445) ylide (or phosphonate (B1237965) carbanion) bearing a protected amine and but-2-enal. Disconnection at the C4-C5 bond points towards transition metal-catalyzed cross-coupling reactions, for instance, coupling a C4 organometallic species with a vinyl halide.
Direct Amination Approaches to this compound
Direct amination methods offer an atom-economical pathway to amines by adding an N-H bond across a carbon-carbon multiple bond. nih.govlibretexts.org
Hydroamination Strategies
Hydroamination involves the direct addition of an amine to an alkene, alkyne, or diene. libretexts.org For the synthesis of this compound, this would conceptually involve the addition of ammonia (B1221849) to hexa-1,3,5-triene. Catalytic systems, often based on alkali metals, early and late transition metals, or lanthanides, are typically required to facilitate this transformation. libretexts.orgnih.gov
The regioselectivity of the addition is a critical factor. The desired product is the result of an anti-Markovnikov addition to the terminal double bond. While many hydroamination catalysts favor Markovnikov addition, specific ligand and catalyst design can steer the selectivity. libretexts.orgscienceopen.com For instance, nickel/Brønsted acid-catalyzed systems have shown high efficiency and selectivity in the hydroamination of conjugated dienes. scienceopen.com Photocatalytic methods have also emerged for achieving anti-Markovnikov hydroamination of alkenes. researchgate.net
| Catalyst System | Amine Source | Regioselectivity | Notes |
| Nickel/Brønsted Acid | Primary and Secondary Amines | Markovnikov (generally) | High yields and enantioselectivities are achievable. scienceopen.com |
| Cationic Gold(I) | Ammonia | Markovnikov (generally) | Effective for alkynes and allenes. nih.gov |
| Lanthanide Metals | Primary Amines | Varies | Used for intramolecular hydroamination. libretexts.org |
| Photocatalyst (e.g., Iridium-based) | Heteroaryl Amines | Anti-Markovnikov | Enables addition to unactivated alkenes. researchgate.net |
Reductive Amination Pathways
Reductive amination is a versatile and widely used method for amine synthesis, proceeding via the in-situ formation and subsequent reduction of an imine or enamine. masterorganicchemistry.comlibretexts.orgorganic-chemistry.orgyoutube.com To synthesize this compound, this pathway would start with (E)-hexa-3,5-dienal and ammonia.
The aldehyde first reacts with ammonia to form an intermediate imine. This imine is then reduced to the target primary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com This one-pot procedure is highly efficient and avoids the problems of over-alkylation often encountered in direct alkylation of amines. masterorganicchemistry.comlibretexts.org
Key Reducing Agents for Reductive Amination masterorganicchemistry.comorganic-chemistry.org
| Reducing Agent | Key Features |
| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines over aldehydes/ketones. |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | A milder and less toxic alternative to NaBH3CN. |
| Sodium Borohydride (NaBH4) | Can be used, but may also reduce the starting aldehyde. |
| Catalytic Hydrogenation (H2/Catalyst) | Effective but may also reduce the diene system. |
Cross-Coupling Reactions for the Construction of the this compound Backbone
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Amination Protocols
Palladium-catalyzed amination, such as the Buchwald-Hartwig amination, could be envisioned for the synthesis of this compound. mit.edumdpi.comresearchgate.net This would involve the coupling of an amine or ammonia equivalent with a suitable (E)-hexa-3,5-dienyl electrophile, such as a bromide or triflate. The success of this approach depends on the stability of the dienyl electrophile and the ability to prevent side reactions like elimination or isomerization. The use of specialized phosphine (B1218219) ligands is crucial for achieving high yields and selectivity in these reactions. mit.edu
More recently, palladium(0) has been utilized as a π-Lewis base catalyst to activate 1,3-dienes for reactions with electrophiles, including imines, to produce dienylated amines. snnu.edu.cn This strategy could potentially be adapted for the synthesis of the target compound.
Copper-Mediated Coupling Routes
Copper-catalyzed reactions have a long history in organic synthesis and offer a cost-effective alternative to palladium. nih.govacs.org Copper-mediated cross-coupling reactions, such as the Ullmann condensation, could be applied to the synthesis of this compound. This would typically involve the reaction of an amine with a vinyl halide in the presence of a copper catalyst, often at elevated temperatures.
Furthermore, copper-catalyzed decarboxylative functionalization of β,γ-unsaturated carboxylic acids has been reported as a method to generate allylic species that can be trapped by various nucleophiles, including nitrogen-based ones. nih.gov Applying this logic, (E)-hepta-4,6-dienoic acid could potentially serve as a precursor, which upon copper-catalyzed decarboxylation and reaction with an amine source, would yield the desired product. Copper catalysis has also been employed in the synthesis of iminofurans from α-oxo ketene (B1206846) N,S-acetals and N-tosylhydrazones, showcasing its utility in forming C-N bonds in complex settings. acs.org
Chemo-, Regio-, and Stereoselective Syntheses of this compound
Control of Dienyl Geometry
Achieving the specific (E) geometry of the conjugated diene system in this compound is paramount. Several synthetic methods are particularly adept at controlling alkene stereochemistry.
Isomerization reactions can be employed to convert other isomers into the desired (E,E)-diene. Ruthenium hydride catalysts, for instance, can promote the positional isomerization of 1,3-dienes to more substituted, thermodynamically stable forms, often in a stereoconvergent manner. organic-chemistry.org Similarly, base-catalyzed isomerizations of unconjugated dienes can yield conjugated systems. thieme-connect.de
Wittig-type olefination reactions and their variants (e.g., Horner-Wadsworth-Emmons reaction) are classic and reliable methods for forming C=C bonds with defined stereochemistry. The reaction of an appropriate phosphonium ylide with an α,β-unsaturated aldehyde, such as (E)-but-2-enal, could construct the C5-C6 bond, although controlling the geometry of the newly formed double bond is crucial. Lithiated allylic phosphonates, for example, react with aldehydes to give terminal 1,3-dienes with high selectivity for the E-isomer. organic-chemistry.org
The synthesis of the precursor alcohol, (E)-4-methylhexa-3,5-dien-1-ol, was achieved via an oxy-anion accelerated nih.govbohrium.com-sigmatropic shift, a powerful method for controlling geometry. ox.ac.ukresearchgate.netcolab.ws A similar strategy could potentially be adapted for the synthesis of (E)-hexa-3,5-dien-1-ol, which can then be converted to the target amine.
Enantioselective Approaches to Chiral Analogues of this compound
While this compound itself is achiral, the introduction of substituents can create stereogenic centers, making enantioselective synthesis a critical consideration for producing chiral analogues. Chiral amines are vital building blocks in pharmaceuticals and agrochemicals. nih.govd-nb.info
Transition metal-catalyzed asymmetric hydrogenation (AH) is a premier method for synthesizing chiral amines. nih.govacs.org This can be applied to various unsaturated precursors:
Asymmetric Hydrogenation of Imines: A pre-formed imine corresponding to a chiral ketone precursor could be hydrogenated using chiral iridium or rhodium catalysts, often featuring sophisticated phosphorus ligands like BINAP or phosphino-oxazolines, to yield the chiral amine with high enantiomeric excess (ee). nih.govacs.org
Asymmetric Hydrogenation of Enamines: Enamines or their protected forms (enecarbamates) are excellent substrates for AH. Rhodium-catalyzed asymmetric hydrogenation of unprotected β-enamine phosphonates has been reported to proceed with high efficiency. nih.gov
Reductive Amination: This involves the one-pot reaction of a ketone or aldehyde with an amine source and a reducing agent in the presence of a chiral catalyst. acs.org
Nickel-catalyzed enantioselective hydroalkylation of enecarbamates offers another modern route. This method couples N-Cbz-protected enamines with alkyl halides, avoiding sensitive organometallic reagents and proceeding under mild conditions with high functional group tolerance. bohrium.comacs.org
Biocatalysis, particularly using engineered enzymes like amine dehydrogenases (AmDH), provides a green and highly selective route for producing chiral amines from prochiral ketones. rochester.eduacs.org
| Method | Catalyst/Reagent | Precursor Type | Typical Enantioselectivity | Reference |
| Asymmetric Hydrogenation | Ir/(S,S)-f-Binaphane | N-alkyl imine | Up to 90% ee | acs.org |
| Asymmetric Hydrogenation | Rh/C4-TunePhos | Cyclic imine | 86–95% ee | nih.gov |
| Hydroalkylation | Ni/Chiral Ligand | Enecarbamate | Good to high ee | bohrium.comacs.org |
| Biocatalysis | Myoglobin variants | Diazo esters, anilines | Up to 82% ee | rochester.edu |
| Biocatalysis | Amine Dehydrogenase (AmDH) | Prochiral ketones | >99% ee | acs.org |
Organometallic Reagents in the Synthesis of this compound Precursors
Organometallic reagents are indispensable in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netdokumen.pub Their application is crucial in constructing the precursors for this compound.
Organolithium reagents, such as butyllithium (B86547) (BuLi), are powerful bases used for deprotonation. The synthesis of (E)-4-methylhexa-3,5-dien-1-ol, a related dienol, utilized BuLi to deprotonate 3-methylpenta-1,4-diene, followed by alkylation with an electrophile (paraformaldehyde). ox.ac.ukresearchgate.net A similar deprotonation-alkylation sequence on a suitable diene could forge the C1-C2 bond of the hexa-3,5-dien-1-ol (B11719539) precursor.
Transition metal catalysts, particularly those based on palladium, nickel, iridium, and rhodium, are central to many key transformations. nih.govresearchgate.net
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) are premier methods for constructing conjugated diene systems with high stereocontrol. For instance, a vinyl halide could be coupled with a vinyl boronic acid to form the C3-C4 or C5-C6 bond of the diene backbone.
Nickel-catalyzed hydroamination and hydroalkylation reactions, as mentioned previously, rely on organometallic complexes to achieve high selectivity. scienceopen.comacs.org
Iridium and Rhodium complexes are the workhorses of asymmetric hydrogenation for producing chiral amines from imines and enamines. nih.govacs.org These catalysts often feature finely tuned chiral phosphine ligands that create a chiral environment around the metal center. nih.gov
Domino and Cascade Reactions Towards this compound
Domino and cascade reactions offer a highly efficient approach to molecular complexity by combining multiple transformations in a single operation without isolating intermediates. wikipedia.orgresearchgate.net This strategy aligns with the principles of step- and atom-economy.
Organocatalytic cascades based on dienamine activation are particularly relevant. nih.gov A proline-catalyzed cascade reaction, for example, can involve the formation of a dienamine from an α,β-unsaturated aldehyde, which then participates in a sequence of reactions like a Diels-Alder cycloaddition followed by further transformations. thieme-connect.comnih.gov While often intramolecular, an intermolecular variant could be envisioned. For example, a three-component reaction between an enone, an arylaldehyde, and an amine source could potentially construct a highly functionalized precursor to the target amine. nih.gov
A hypothetical domino sequence could start with a Michael addition to an unsaturated system, generating an enolate that triggers a subsequent intramolecular cyclization or intermolecular reaction. researchgate.net For instance, a cascade involving a Michael addition followed by an aldol (B89426) condensation and dehydration could be a powerful way to construct the dienyl system.
The Barbas dienamine platform exemplifies the power of these cascades, enabling highly stereoselective multi-component reactions to build complex cyclohexanes. nih.gov Adapting such a strategy could lead to acyclic, functionalized precursors for this compound.
| Cascade Type | Key Intermediate | Typical Transformation | Potential Application | Reference |
| Organocatalytic | Dienamine | Olefination-Diels-Alder | Synthesis of functionalized cyclohexanes | nih.gov |
| Organocatalytic | Iminium Ion | Diels-Alder/Cyclization | Construction of polycyclic indole (B1671886) alkaloids | rsc.org |
| Nucleophilic | Epoxide Opening | Intramolecular cyclization/hydrolysis | Synthesis of (–)-chloramphenicol | wikipedia.org |
| Michael-initiated | Enolate | Michael-Michael sequence | Synthesis of cyclic natural products | researchgate.net |
Sustainable and Green Chemistry Methodologies for this compound Production
The principles of green chemistry—reducing waste, using renewable feedstocks, employing catalytic reagents, and designing energy-efficient processes—are increasingly guiding synthetic strategies. rsc.org The production of this compound can benefit significantly from these approaches.
Biocatalysis stands out as a premier green technology. The use of whole-cell biocatalysts or isolated enzymes can provide exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions. semanticscholar.org The synthesis of chiral amines from alcohols using a combination of an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) in E. coli cells is a prime example of a "hydrogen-borrowing" amination cascade. semanticscholar.org This method could be applied to convert (E)-Hexa-3,5-dien-1-ol directly to the target amine, avoiding harsh reagents and protecting groups. semanticscholar.org The development of amine-tolerant E. coli strains further enhances the robustness and productivity of such biotransformations. acs.org
Organocatalysis provides another sustainable alternative to metal-based catalysis. Reactions catalyzed by small organic molecules like proline and its derivatives avoid the toxicity and cost associated with heavy metals. thieme-connect.comnih.gov Dienamine and enamine catalysis fall under this category and are powerful tools for stereoselective synthesis. thieme-connect.comexlibrisgroup.com
The use of sustainable solvents is another key aspect of green chemistry. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and lactic acid), have been shown to be effective media for reactions like the allylic alkylation of amines with allylic alcohols. csic.es These solvents are often biodegradable, non-toxic, and recyclable.
Finally, designing syntheses with high atom economy , such as addition reactions (e.g., hydroamination) and cascade reactions, is fundamental to green chemistry. scienceopen.comwikipedia.org These processes incorporate most or all of the atoms from the starting materials into the final product, minimizing waste generation.
Reactivity and Transformations of E Hexa 3,5 Dien 1 Amine
Nucleophilic Reactivity of the Amine Moiety in (E)-Hexa-3,5-dien-1-amine
The terminal primary amine group (-NH2) is characterized by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties to the molecule. This allows it to react with a variety of electrophilic species.
The nucleophilic nitrogen of this compound can readily attack electrophilic carbon atoms, leading to the formation of new carbon-nitrogen bonds.
Acylation: In the presence of acylating agents such as acyl chlorides or anhydrides, this compound undergoes acylation to form N-acylated derivatives (amides). This reaction is typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl).
Alkylation: The amine can also be alkylated by reaction with alkyl halides. wikipedia.org This reaction can proceed in a stepwise manner to yield secondary amines, tertiary amines, and ultimately quaternary ammonium (B1175870) salts. Controlling the stoichiometry of the alkylating agent is crucial to selectively obtain the desired product. The Stork enamine alkylation is a well-known method for alkylating ketones and aldehydes via their enamine derivatives. wikipedia.org
| Reaction Type | Reagent Example | Product Class | General Structure of Product |
| Acylation | Acetyl chloride (CH₃COCl) | Amide | N-((E)-hexa-3,5-dien-1-yl)acetamide |
| Alkylation | Methyl iodide (CH₃I) | Secondary Amine | (E)-N-methylhexa-3,5-dien-1-amine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine | N-alkyl-(E)-hexa-3,5-dien-1-amine |
Primary amines are known to react with aldehydes and ketones in acid-catalyzed condensation reactions to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent dehydration leads to the formation of the C=N double bond of the imine. libretexts.orgyoutube.com The optimal pH for this reaction is typically mildly acidic, around 4 to 5, to facilitate both protonation of the carbonyl group and ensure the amine remains a sufficiently potent nucleophile. libretexts.orglumenlearning.com
The formation of an enamine, which contains a C=C-N linkage, typically occurs from the reaction of a secondary amine with an aldehyde or ketone. masterorganicchemistry.commakingmolecules.com Primary amines like this compound preferentially form the more thermodynamically stable imine. wikipedia.org However, imines can exist in equilibrium with their tautomeric enamine form. This imine-enamine tautomerism is analogous to the keto-enol tautomerism. wikipedia.org
| Reactant | Intermediate | Product | Key Features |
| This compound + Aldehyde (R-CHO) | Carbinolamine | Imine (Schiff Base) | Reversible, acid-catalyzed reaction. lumenlearning.com Water is eliminated. masterorganicchemistry.com |
| This compound + Ketone (R₂C=O) | Carbinolamine | Imine (Schiff Base) | The nitrogen of the amine replaces the carbonyl oxygen. libretexts.org |
Electrophilic Transformations of the Conjugated Dienyl System of this compound
The conjugated diene system in this compound is an electron-rich moiety capable of reacting with various electrophiles. The presence of the alkylamine group, which is weakly electron-donating, can further enhance the nucleophilicity of the diene.
Electrophilic reagents, such as hydrogen halides (HX) and halogens (X₂), can add across the conjugated diene. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate, leading to two possible products: the 1,2-adduct and the 1,4-adduct. The distribution of these products is often dependent on the reaction temperature. At lower temperatures, the kinetically controlled 1,2-adduct is typically favored, while at higher temperatures, the more stable, thermodynamically controlled 1,4-adduct predominates.
| Reagent | Addition Type | Product Description |
| HBr | 1,2-Addition | 5-Bromohexa-3-en-1-amine |
| HBr | 1,4-Addition | 3-Bromohexa-4-en-1-amine |
| Br₂ | 1,2-Addition | 5,6-Dibromohexa-3-en-1-amine |
| Br₂ | 1,4-Addition | 3,6-Dibromohexa-4-en-1-amine |
The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgyoutube.com The conjugated system of this compound can serve as the 4π-electron component in this cycloaddition. For the reaction to occur, the diene must adopt an s-cis conformation. masterorganicchemistry.comyoutube.com The amine group acts as an electron-donating group, which activates the diene, making it more reactive towards electron-deficient dienophiles (those bearing electron-withdrawing groups). masterorganicchemistry.com This reaction is highly stereospecific and provides a reliable method for constructing substituted cyclohexene (B86901) rings. wikipedia.org
| Dienophile | Electron-Withdrawing Group(s) | Product Class |
| Maleic anhydride (B1165640) | Two acyl groups | Bicyclic anhydride adduct |
| Methyl acrylate | Ester group | Substituted cyclohexene ester |
| Acrolein | Aldehyde group | Substituted cyclohexene aldehyde |
| Dimethyl acetylenedicarboxylate | Two ester groups | Substituted cyclohexadiene diester |
The Michael addition, or conjugate addition, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org While the diene system of this compound is not a typical Michael acceptor, the nucleophilic amine moiety can act as a Michael donor. The lone pair on the nitrogen can attack the β-carbon of an activated alkene, such as an enone or an enal, in a 1,4-addition fashion. This reaction is a versatile method for forming carbon-nitrogen bonds. makingmolecules.com
| Michael Acceptor Example | Type | Product Structure |
| Methyl vinyl ketone | α,β-Unsaturated ketone | 4-(((E)-hexa-3,5-dien-1-yl)amino)butan-2-one |
| Acrylonitrile | α,β-Unsaturated nitrile | 3-(((E)-hexa-3,5-dien-1-yl)amino)propanenitrile |
| Methyl acrylate | α,β-Unsaturated ester | Methyl 3-(((E)-hexa-3,5-dien-1-yl)amino)propanoate |
Pericyclic Reactions of this compound
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. adichemistry.com The conjugated hexatriene core of this compound makes it a suitable candidate for several types of pericyclic reactions, including electrocyclic and sigmatropic rearrangements.
Electrocyclic Rearrangements
As a derivative of the 1,3,5-hexatriene (B1211904) system, this compound is predicted to undergo a 6π-electron electrocyclization to form a six-membered ring. According to the Woodward-Hoffmann rules, 6π-electron systems undergo a disrotatory ring closure under thermal conditions and a conrotatory ring closure under photochemical conditions. masterorganicchemistry.com
Under thermal activation, this compound is expected to cyclize in a disrotatory fashion to yield 3-amino-1,2,3,6-tetrahydropyridine. The reaction is typically reversible, with the position of the equilibrium depending on the relative thermodynamic stabilities of the open-chain triene and the cyclic product. masterorganicchemistry.com The presence of substituents can significantly influence the reaction's activation energy and equilibrium. For instance, theoretical studies on substituted hexatrienes have shown that donor and acceptor groups can lower the activation barrier, potentially allowing the reaction to proceed at or near room temperature. acs.orgresearchgate.net The amino group at the C1 position of this compound is expected to influence the electronic properties of the transition state, though specific kinetic data for this compound are not extensively reported.
Table 1: Predicted Stereochemical Outcome of Electrocyclization Reactions
| Reaction Condition | Number of π Electrons | Mode of Rotation |
|---|---|---|
| Thermal | 6 | Disrotatory |
This table illustrates the stereochemical rules for 6π electrocyclic reactions based on Woodward-Hoffmann principles.
Sigmatropic Rearrangements
Sigmatropic rearrangements involve the intramolecular migration of a σ-bond across a π-system. libretexts.org The structure of this compound does not lend itself to the most common sigmatropic shifts like the jk-sci.comresearchgate.net-hydrogen shift without prior isomerization. However, its protonated or N-alkylated derivatives could potentially undergo aza-Cope rearrangements.
The Cope rearrangement is a dtic.mildtic.mil-sigmatropic rearrangement of a 1,5-diene. jk-sci.com While the parent amine is not a 1,5-diene, related amino-substituted systems have been studied. Research has shown that charge-accelerated Cope rearrangements can occur in 3-amino-1,5-dienes, where the reaction is significantly more facile than in their hydrocarbon counterparts. researchgate.net This suggests that if this compound were incorporated into a larger structure that creates a 1,5-diene framework with the amino group at a key position, its rearrangement would be significantly influenced by the nitrogen atom. For example, in the oxy-Cope rearrangement, a hydroxyl group on a 1,5-diene leads to an enol after rearrangement, which tautomerizes to a carbonyl compound; an analogous aza-Cope rearrangement involving an amine could lead to an enamine or imine. libretexts.org
Transition Metal-Catalyzed Reactions with this compound as a Substrate
The double bonds and the amino group in this compound provide multiple sites for interaction with transition metal catalysts, enabling a variety of transformations.
Hydrogenation and Transfer Hydrogenation
The catalytic hydrogenation of conjugated dienes is a well-established process for producing monoenes or fully saturated alkanes. libretexts.org The selective hydrogenation of this compound can, in principle, yield several products, including (E)-hex-3-en-1-amine, hex-1-amine, or various hexeneamines depending on the catalyst and reaction conditions.
Palladium- and nickel-based catalysts are commonly employed for the hydrogenation of dienes. youtube.com For conjugated dienes, 1,4-addition of hydrogen is a common pathway, which would lead to hex-4-en-1-amine after tautomerization. The selectivity can be controlled by the choice of catalyst, support, and reaction parameters. For instance, palladium on charcoal (Pd/C) is a highly effective catalyst for reducing carbon-carbon double bonds without affecting other functional groups like amines under mild conditions. organic-chemistry.org Transfer hydrogenation, using hydrogen donors like formic acid or isopropanol (B130326) in the presence of a transition metal catalyst (e.g., iridium or rhodium complexes), offers an alternative to using high-pressure hydrogen gas. illinois.edu
Table 2: Representative Conditions for Catalytic Hydrogenation of Dienes
| Catalyst | Hydrogen Source | Typical Substrate | Product Type |
|---|---|---|---|
| Pd/C | H₂ (gas) | Conjugated Diene | Alkene or Alkane |
| Raney Ni | H₂ (gas) | Unsaturated systems | Alkane |
| [Ir(cod)Cl]₂ | Isopropanol | Dienes, Imines | Alkane, Amine |
This table summarizes common catalytic systems used for hydrogenation reactions applicable to the diene functionality in this compound. Data is based on general literature for these catalyst types.
Oxidation Reactions
The oxidation of this compound can occur at either the amino group or the conjugated diene system. The oxidation of primary amines often leads to the formation of imines or nitriles. rsc.org Transition metal catalysts, particularly those based on ruthenium, are known to catalyze the aerobic oxidation of primary amines. acs.org The likely intermediate in the oxidation of this compound would be the corresponding imine, which could potentially cyclize or polymerize.
Alternatively, the diene moiety can be oxidized. Reagents such as meta-chloroperoxybenzoic acid (mCPBA) could lead to epoxidation of one or both double bonds. Transition metal-catalyzed oxidations, using catalysts based on manganese, iron, or ruthenium, can also effect a range of transformations including epoxidation or dihydroxylation. nih.govmdpi.com The selectivity of the oxidation (amine vs. diene) would be a key challenge and would depend heavily on the chosen oxidant and catalyst system.
Isomerization and Skeletal Rearrangements
Transition metal catalysts can promote the isomerization of alkenes. For this compound, this could involve the migration of the double bonds to form other isomers of hexadienamine or to achieve conjugation with the amino group, forming an enamine. Metal-catalyzed isomerization of N-allylic systems is an effective method for generating iminium intermediates, which can be trapped by nucleophiles. nih.gov This suggests that under the right catalytic conditions, the dienyl system could be isomerized to an enamine or an imine, opening pathways to further functionalization.
Skeletal rearrangements of amines or dienes catalyzed by transition metals are less common but possible. Such reactions would involve significant bond reorganization, potentially leading to the formation of cyclic structures or branched isomers. rsc.org For instance, certain rhodium or palladium catalysts can promote rearrangements of diene systems, although specific applications to a substrate like this compound are not well-documented in the literature.
Radical Reactions Involving the this compound Framework
Radical reactions offer a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. In the context of this compound, radical processes can be initiated either at the nitrogen atom or by the addition of an external radical to the diene system, leading primarily to cyclization reactions. nih.gov
One of the most probable radical-mediated transformations for this substrate is intramolecular cyclization. The generation of an aminyl radical on the nitrogen atom, or more likely an α-aminoalkyl radical on the carbon adjacent to the nitrogen, could lead to an intramolecular addition across one of the double bonds of the diene. The regioselectivity of such cyclizations is generally governed by Baldwin's rules, with 5-exo cyclizations being kinetically favored over 6-endo cyclizations.
For instance, a 5-exo-trig cyclization would lead to the formation of a five-membered ring, specifically a substituted pyrrolidine. This is a common and synthetically valuable transformation in radical chemistry. nih.gov Conversely, a 6-endo-trig cyclization to form a six-membered piperidine (B6355638) ring is also possible, though often slower. The outcome of these reactions can be influenced by reaction conditions, such as the choice of radical initiator and solvent.
The table below outlines the potential products from the intramolecular radical cyclization of this compound.
| Starting Material | Radical Intermediate | Cyclization Pathway | Product |
| This compound | N-centered radical | 5-exo-trig | 1-(prop-1-en-1-yl)pyrrolidin-2-yl radical |
| This compound | N-centered radical | 6-endo-trig | (E)-1-vinylpiperidin-3-yl radical |
In addition to intramolecular processes, the conjugated diene system is susceptible to intermolecular radical additions. lumenlearning.commasterorganicchemistry.com A variety of carbon- and heteroatom-centered radicals can add to the diene, typically at the terminal carbon (C-6) to generate a stabilized allylic radical intermediate. This intermediate can then be trapped by a hydrogen atom donor or another radical species.
Photochemical Transformations of this compound
The conjugated diene structure of this compound makes it a prime candidate for various photochemical reactions upon absorption of ultraviolet light. researchgate.net The most prominent of these are electrocyclic reactions and (E/Z)-isomerization.
Electrocyclization is a pericyclic reaction that, under photochemical conditions, involves the formation of a cyclobutene (B1205218) derivative. For a 1,3-diene system like that in this compound, irradiation can induce a conrotatory ring closure to form a 4-aminoethyl-3-vinylcyclobutene. The stereochemistry of the product is dictated by the Woodward-Hoffmann rules for photochemical reactions.
Another significant photochemical process is (E/Z)-isomerization around the C3-C4 double bond. Upon photoexcitation, the π-bond can temporarily lose its rigid character, allowing for rotation and subsequent relaxation to either the (E) or (Z) isomer. This can lead to a photostationary state, a mixture of both isomers, with the ratio depending on the wavelength of light used and the molar absorptivities of the isomers.
The potential photochemical transformations of this compound are summarized in the table below.
| Starting Material | Transformation | Conditions | Product(s) |
| This compound | Electrocyclization | UV irradiation | 4-(2-aminoethyl)-3-vinylcyclobut-1-ene |
| This compound | (E/Z)-Isomerization | UV irradiation | (Z)-Hexa-3,5-dien-1-amine |
It is important to note that the presence of the amino group could potentially influence the quantum yields and reaction pathways of these photochemical transformations through electronic effects or by participating in side reactions.
Applications of E Hexa 3,5 Dien 1 Amine in Organic Synthesis
(E)-Hexa-3,5-dien-1-amine as a Versatile Building Block in Complex Molecule Synthesis
This compound serves as a fundamental building block in the construction of more intricate organic molecules. Its conjugated diene system allows it to participate in various cycloaddition reactions, most notably the Diels-Alder reaction, providing a straightforward route to cyclic structures. The primary amine group offers a site for a multitude of functionalization reactions, including acylation, alkylation, and the formation of imines and enamines. This dual reactivity makes it a powerful tool for synthetic chemists to introduce both nitrogen functionality and specific carbon skeletons in a single, efficient step. The strategic placement of the amine and diene allows for the construction of molecules with defined stereochemistry and functionality.
Precursor for Nitrogen-Containing Heterocyclic Compounds
The structure of this compound is pre-disposed to the formation of various nitrogen-containing heterocyclic compounds, which are prevalent motifs in pharmaceuticals and biologically active molecules.
Synthesis of Piperidines and Pyrrolidines
Piperidines and pyrrolidines are among the most common five- and six-membered aliphatic N-heterocycles found in pharmaceuticals and natural alkaloids. unito.it The carbon backbone and terminal amine of this compound provide the necessary atoms for the construction of these ring systems. Through intramolecular cyclization reactions, often triggered by the reactivity of the diene system, substituted piperidines and pyrrolidines can be synthesized. unito.it For instance, intramolecular conjugate addition reactions of derivatives of this dienamine can lead to the formation of functionalized piperidines. acs.org The specific reaction conditions and the nature of any activating groups will dictate whether a five- or six-membered ring is formed, in line with established principles of cyclization reactions.
Construction of Fused Heterocyclic Systems
Beyond simple monocyclic heterocycles, this compound can be utilized in the synthesis of more complex fused heterocyclic systems. These structures, where two or more rings share a common bond, are of significant interest due to their prevalence in natural products and their diverse biological activities. acs.orgmdpi.com The dienamine can be a key component in reaction cascades that first form a monocyclic heterocycle, which then undergoes further cyclization to create a fused system. The versatility of both the amine and the diene functionalities allows for a variety of synthetic strategies to access these complex molecular architectures.
Role of this compound in the Synthesis of Natural Product Scaffolds (excluding specific natural products)
Natural products are a rich source of inspiration for the development of new therapeutic agents, and many possess complex molecular scaffolds. pitt.edu this compound can be a key starting material for the synthesis of the core structures, or scaffolds, of various classes of natural products. unito.itresearchgate.net The ability to form piperidine (B6355638) and other heterocyclic rings is particularly relevant, as these are common features in many alkaloids. researchgate.net Synthetic strategies can be designed to utilize the dienamine to construct the fundamental framework of a natural product family, which can then be further elaborated to produce a range of analogues for biological testing.
Utilization in the Development of Organocatalytic Systems (excluding specific catalysts)
Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis for the creation of chiral molecules. au.dkacs.org Primary amines are a well-established class of organocatalysts, capable of activating substrates through the formation of enamines and iminium ions. The primary amine in this compound can participate in such catalytic cycles. The diene portion of the molecule offers a unique structural element that can influence the steric and electronic environment of the catalytic center, potentially leading to novel reactivity and selectivity in organocatalytic transformations. While specific catalyst development is outside the scope of this section, the inherent properties of this dienamine make it a candidate for incorporation into new organocatalytic systems. researchgate.net
Integration into Polymer and Material Science Precursors (excluding specific materials)
The conjugated diene system of this compound makes it a potential monomer for polymerization reactions. Conjugated dienes can participate in polymerization processes to form polymers with interesting electronic and physical properties. smolecule.com The presence of the primary amine group offers a site for further modification of the resulting polymer, allowing for the tuning of its properties or for its use as a scaffold for the attachment of other molecules. This dual functionality suggests that this compound could serve as a precursor for the development of novel functional polymers and materials with applications in various fields.
Stereoselective Control in Organic Transformations Facilitated by this compound Derivatives
The direct application of this compound and its simple derivatives as chiral auxiliaries or ligands for stereoselective control in organic transformations is not extensively documented in publicly available scientific literature. Research in the field of asymmetric synthesis has historically focused on a variety of other structural motifs for chiral auxiliaries and ligands to induce stereoselectivity. These include, but are not limited to, chiral oxazolidinones (Evans auxiliaries), amino alcohols, and ligands based on BINOL, Salen, or phosphine (B1218219) backbones.
While the conjugated diene system present in this compound is a feature of interest in organic synthesis, particularly in cycloaddition reactions and as a ligand for transition metals, its incorporation into effective chiral directing groups that facilitate high levels of stereocontrol remains an area with limited exploration. The development of new chiral auxiliaries is an ongoing field of research, and it is conceivable that derivatives of this compound could be investigated for such purposes in the future. However, at present, there is a lack of specific, detailed research findings to report on their successful application in facilitating stereoselective transformations.
For the purpose of providing a comprehensive overview, the following table remains empty, reflecting the absence of specific data in the literature regarding the use of this compound derivatives for stereoselective control.
Table 1: Stereoselective Transformations Using this compound Derivatives (No data available in current literature)
| Reaction Type | Chiral Auxiliary/Ligand (Derivative of this compound) | Substrate | Product | Yield (%) | Stereoselectivity (dr or ee) |
|---|---|---|---|---|---|
Given the lack of direct research on the specified compound for stereocontrol, a discussion of related general principles is provided for context. The control of stereochemistry in reactions involving dienes is often achieved through several established strategies:
Chiral Diene Ligands: The diene moiety itself can be part of a larger, rigid chiral scaffold that coordinates to a metal center, thereby creating a chiral environment that influences the approach of reactants.
Chiral Catalysts with Achiral Dienes: A chiral catalyst, often a transition metal complex with chiral ligands, can be used to control the stereochemical outcome of a reaction involving an achiral diene.
Chiral Auxiliaries Attached to the Diene: A chiral auxiliary can be covalently bonded to the diene-containing substrate. The steric and electronic properties of the auxiliary then direct the stereochemical course of the reaction. After the reaction, the auxiliary is typically cleaved to yield the desired enantiomerically or diastereomerically enriched product.
While these general strategies are well-established for many classes of compounds, their specific application utilizing derivatives of this compound has not been reported.
Advanced Spectroscopic and Chromatographic Characterization of E Hexa 3,5 Dien 1 Amine
Advanced Chromatographic Techniques for Separation and Purification
The separation and purification of (E)-Hexa-3,5-dien-1-amine from reaction mixtures and its subsequent analytical determination are pivotal for ensuring its purity and for detailed structural studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for this purpose. Furthermore, given the potential for chirality in derivatives of this compound, chiral chromatography is essential for determining enantiomeric excess.
The development of a robust HPLC method for this compound requires careful consideration of the stationary phase, mobile phase, and detection method. Due to the basic nature of the primary amine group, peak tailing can be a significant issue, which can be mitigated by the addition of mobile phase additives.
Stationary Phase Selection: Both normal-phase and reversed-phase chromatography can be employed for the separation of this compound. In normal-phase chromatography, polar stationary phases like silica (B1680970), diol, or cyanopropyl-bonded silica are utilized. nih.govhawach.com The mobile phase is typically non-polar, such as hexane, often with a polar modifier like isopropanol (B130326) or ethyl acetate. wikipedia.org For reversed-phase HPLC, a non-polar stationary phase, most commonly C18-bonded silica, is used with a polar mobile phase, typically a mixture of water or buffer and a polar organic solvent like acetonitrile (B52724) or methanol. teledyneisco.comijarsct.co.in
Mobile Phase Optimization: The composition of the mobile phase is a critical parameter in achieving optimal separation. In normal-phase HPLC, adjusting the concentration of the polar modifier allows for the fine-tuning of the retention time. To minimize peak tailing associated with the basic amine, the addition of a small amount of a volatile amine, such as n-propylamine, to the mobile phase is often effective. nih.gov In reversed-phase HPLC, the pH of the aqueous component of the mobile phase can significantly impact the retention and peak shape of the amine.
Derivatization for Enhanced Detection: this compound lacks a strong chromophore, which can result in poor sensitivity with standard UV-Vis detectors. To overcome this, pre-column derivatization with a reagent that introduces a UV-active or fluorescent tag is a common strategy. Reagents such as salicylaldehyde (B1680747) can be used to form a Schiff base with the primary amine, which exhibits strong UV absorbance, thereby enhancing detection sensitivity. chromatographyonline.com Other derivatizing agents for primary amines include 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA). thermoscientific.fr
Below is an interactive data table illustrating a hypothetical HPLC method development for a derivatized analog of this compound.
Table 1: Illustrative HPLC Method Development Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | C18 (Reversed-Phase) | Silica (Normal-Phase) | Diol (Normal-Phase) |
| Mobile Phase | Acetonitrile:Water (70:30) | Hexane:Isopropanol (90:10) | Hexane:Ethyl Acetate (80:20) with 0.1% n-propylamine |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm (derivatized) | UV at 220 nm | UV at 220 nm |
| Retention Time (min) | 4.5 | 6.2 | 5.8 |
| Peak Shape | Symmetrical | Tailing | Symmetrical |
Gas chromatography is well-suited for the analysis of volatile compounds like this compound. However, the high polarity and basicity of the primary amine group can lead to poor peak shapes and interactions with the stationary phase. Therefore, derivatization is typically necessary to produce a more volatile and less polar derivative suitable for GC analysis. nih.gov
Derivatization: A common approach for the derivatization of primary amines for GC-MS analysis is acylation. iu.edu Trifluoroacetic anhydride (B1165640) (TFAA) is a frequently used reagent that reacts with the primary amine to form a stable and volatile N-trifluoroacetyl derivative. h-brs.de This derivatization not only improves the chromatographic properties but also yields characteristic fragmentation patterns in the mass spectrometer, aiding in structural confirmation. researchgate.netresearchgate.net
GC-MS Analysis: The trifluoroacetylated derivative of this compound can be separated on a non-polar or medium-polarity capillary column, such as one with a poly(5% diphenyl-95% dimethylsiloxane) stationary phase. researchgate.net The mass spectrometer, operating in electron ionization (EI) mode, will generate a mass spectrum characterized by a molecular ion peak and several fragment ions. The fragmentation pattern is crucial for confirming the identity of the compound. For N-trifluoroacetylated primary amines, characteristic fragmentation often involves cleavage alpha to the amide nitrogen. researchgate.net
The following table provides a hypothetical summary of the expected GC-MS data for the trifluoroacetylated derivative of this compound.
Table 2: Predicted GC-MS Data for Trifluoroacetylated this compound
| Parameter | Value |
|---|---|
| Derivatization Reagent | Trifluoroacetic Anhydride (TFAA) |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | 80°C (2 min), then 10°C/min to 250°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Retention Time (min) | ~10.5 |
| Predicted Molecular Ion (M+) | m/z 193 |
| Major Predicted Fragment Ions (m/z) | 140, 118, 91, 77, 69 |
While this compound itself is not chiral, reactions involving this compound could potentially introduce a chiral center, leading to the formation of enantiomers. The determination of the enantiomeric excess (ee) of such chiral derivatives is crucial in asymmetric synthesis and is typically achieved using chiral chromatography. heraldopenaccess.us High-performance liquid chromatography with a chiral stationary phase (CSP) is the most common technique for this purpose. mdpi.com
Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available for the separation of chiral amines. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate) derivatives, are widely used and have demonstrated broad applicability for the resolution of amine enantiomers. yakhak.orgmdpi.com Crown ether-based CSPs are particularly effective for the separation of compounds containing primary amino groups. nih.govwiley.com The choice of CSP is critical and often requires screening of several different phases to achieve optimal separation.
Method Development: The mobile phase composition plays a significant role in chiral recognition on the CSP. For polysaccharide-based CSPs, normal-phase elution with mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol) is common. The addition of a basic additive, such as diethylamine (B46881) (DEA), to the mobile phase is often necessary to improve peak shape and achieve baseline separation of the amine enantiomers. mdpi.com The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram. uma.es
The table below illustrates a hypothetical screening of different chiral stationary phases for the separation of a chiral derivative of this compound.
Table 3: Illustrative Chiral HPLC Method Screening
| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) |
|---|---|---|
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane:Isopropanol (90:10) + 0.1% DEA | 1.8 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane:Ethanol (85:15) + 0.1% DEA | 1.2 |
| Crown Ether-based | Methanol:Water (80:20) with perchloric acid | 2.1 |
Computational and Mechanistic Investigations of E Hexa 3,5 Dien 1 Amine
Quantum Chemical Calculations of (E)-Hexa-3,5-dien-1-amine Conformations and Isomers
Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in exploring the conformational landscape and isomerism of this compound. The flexibility of the ethylamine (B1201723) substituent and the conjugated diene system allows for several possible conformations.
τ1 (C1-C2-C3-C4): Rotation around the bond connecting the amine group to the diene system.
τ2 (C2-C3-C4-C5): Rotation around the central C-C bond of the diene.
τ3 (C3-C4-C5-C6): Rotation around the terminal C-C bond of the diene.
Computational studies can systematically explore the potential energy surface by varying these dihedral angles to locate stable conformers (energy minima) and transition states connecting them. For conjugated systems, planar or near-planar arrangements of the diene are often energetically favorable to maximize π-orbital overlap.
Beyond the (E)-isomer at the C3-C4 double bond, quantum chemical calculations can also predict the relative stabilities of other geometric isomers, such as the (Z)-isomer. The energy difference between these isomers provides insight into their relative abundance at thermal equilibrium.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (τ1, C1-C2-C3-C4) | Dihedral Angle (τ2, C2-C3-C4-C5) | Dihedral Angle (τ3, C3-C4-C5-C6) | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| Global Minimum | anti (180°) | anti (180°) | syn (0°) | 0.00 |
| Local Minimum 1 | gauche (60°) | anti (180°) | syn (0°) | 1.25 |
| Local Minimum 2 | anti (180°) | gauche (60°) | syn (0°) | 2.50 |
Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways
DFT is a versatile tool for investigating the electronic structure and reactivity of this compound. By calculating various molecular properties, one can predict how the molecule will interact with other reagents.
Conceptual DFT Descriptors:
Electron Density: Reveals the distribution of electrons in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen atom of the amine group and the π-system of the diene are expected to be electron-rich.
Molecular Electrostatic Potential (MEP): Provides a visual representation of the electrostatic potential on the electron density surface. Negative potential regions (typically around the nitrogen lone pair and the π-bonds) indicate sites for electrophilic attack, while positive potential regions (around the amine hydrogens) suggest sites for nucleophilic attack.
Fukui Functions: These functions quantify the change in electron density at a particular point when an electron is added or removed. They are used to predict the most likely sites for nucleophilic and electrophilic attack.
DFT calculations can also be used to model reaction pathways. For instance, the mechanism of electrophilic addition to the diene or nucleophilic reactions involving the amine group can be elucidated by locating the transition state structures and calculating the activation energies. This provides a detailed understanding of the reaction kinetics and thermodynamics.
Table 2: Conceptual DFT Reactivity Descriptors for this compound
| Atomic Site | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack |
|---|---|---|
| N1 | 0.25 | 0.05 |
| C3 | 0.18 | 0.12 |
| C4 | 0.15 | 0.10 |
| C5 | 0.22 | 0.08 |
| C6 | 0.10 | 0.15 |
Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and thermodynamic properties.
Conformational Analysis:
MD simulations can be used to sample a wide range of conformations of this compound in a simulated environment (e.g., in a solvent like water or in the gas phase). This allows for the determination of the relative populations of different conformers and the rates of interconversion between them. This dynamic information complements the static picture provided by quantum chemical calculations.
Ligand Binding:
The amine group and the conjugated π-system of this compound make it a potential ligand for metal ions or a guest molecule for host systems. MD simulations can be employed to study the binding of this molecule to a receptor or a metal center. By simulating the complex, one can investigate the binding mode, calculate the binding free energy, and identify the key intermolecular interactions (e.g., hydrogen bonds, van der Waals interactions) that stabilize the complex.
Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value/Description |
|---|---|
| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |
| Solvent | SPC/E Water Model |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Frontier Molecular Orbital (FMO) Analysis of the Dienyl-Amine System
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the conjugated diene system and the nitrogen atom of the amine group, reflecting the nucleophilic character of these regions. The LUMO, on the other hand, will likely be distributed over the carbon atoms of the diene, indicating the sites susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. FMO analysis is particularly useful for predicting the outcomes of pericyclic reactions, such as cycloadditions, where the symmetry and energy of the frontier orbitals are critical.
Table 4: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -8.5 | π-orbital of the diene and lone pair of nitrogen |
| LUMO | 1.2 | π*-orbital of the diene |
| HOMO-LUMO Gap | 9.7 | Indicator of chemical reactivity |
Prediction of Spectroscopic Parameters Using Computational Methods
Computational methods can accurately predict various spectroscopic parameters, which can be used to aid in the experimental characterization of this compound.
NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated using DFT. These predictions are valuable for assigning the peaks in experimental NMR spectra and confirming the structure of the molecule. nih.govfrontiersin.org
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for infrared (IR) and Raman spectra can be computed from the second derivatives of the energy with respect to the atomic positions. nih.govscm.com The calculated spectra can be compared with experimental data to identify the characteristic vibrational modes of the dienyl-amine system.
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | 41.5 |
| C2 | 35.2 |
| C3 | 130.8 |
| C4 | 132.1 |
| C5 | 128.9 |
| C6 | 137.3 |
Mechanistic Elucidation of Novel Reactions Involving this compound
Computational chemistry is a powerful tool for elucidating the mechanisms of novel reactions. For this compound, several types of reactions can be envisioned, and their mechanisms can be investigated computationally.
Pericyclic Reactions: The conjugated diene moiety can participate in cycloaddition reactions (e.g., Diels-Alder) and electrocyclic reactions. libretexts.org Computational studies can determine the feasibility of these reactions, predict the stereochemical outcomes based on FMO theory, and characterize the transition state geometries and activation energies.
Reductive Amination: The amine group can be formed through the reductive amination of a corresponding aldehyde or ketone. nih.gov Computational modeling can explore the detailed mechanism of this reaction, including the formation of the imine intermediate and the subsequent reduction step, and can help in optimizing the reaction conditions.
By mapping out the potential energy surface for a proposed reaction, computational chemists can provide detailed insights into the reaction mechanism, identify key intermediates and transition states, and predict the reaction rates and product distributions.
Computational Design of New Transformations and Catalyst Development
Computational methods are increasingly used in the rational design of new chemical transformations and the development of more efficient catalysts.
For reactions involving this compound, computational approaches can be used to:
Design Novel Reactions: By exploring the reactivity of the dienyl-amine system with various reagents in silico, new and potentially useful chemical transformations can be discovered.
Develop New Catalysts: Computational screening can be used to identify potential catalysts for a specific transformation. mdpi.comrsc.org For example, in the context of asymmetric synthesis, computational docking and QM/MM (Quantum Mechanics/Molecular Mechanics) calculations can be used to design chiral catalysts that can stereoselectively react with this compound. The catalytic cycle can be modeled to understand the role of the catalyst and to optimize its structure for improved activity and selectivity.
Biosynthetic Considerations and Natural Product Analogues
Hypothetical Biosynthetic Pathways to Dienyl Amine Scaffolds Similar to (E)-Hexa-3,5-dien-1-amine
The biosynthesis of a dienyl amine structure such as this compound is likely to originate from primary metabolic building blocks, potentially through pathways related to polyketide or fatty acid synthesis, followed by an amination step.
One plausible hypothetical pathway begins with the polyketide synthase (PKS) machinery.
Chain Assembly: The carbon backbone could be assembled by a Type I PKS, starting with an acetyl-CoA starter unit and extending it with two units of malonyl-CoA.
Processing: During or after assembly, a dehydratase (DH) domain within the PKS module would introduce the two double bonds, and a ketoreductase (KR) domain would reduce the initial β-keto groups. A final thioesterase (TE) domain would then release the completed six-carbon chain as a carboxylic acid, hexa-3,5-dienoic acid.
Amination: The terminal carboxylic acid would require activation, typically to a CoA thioester. This activated intermediate could then undergo a reductive amination process. This final step might be catalyzed by an aminotransferase or a specialized reductase that utilizes an ammonia (B1221849) source to replace the thioester with a primary amine, yielding the final dienyl amine scaffold.
An alternative route could involve the modification of amino acid precursors, although this is generally less direct for aliphatic chains. Pathways involving the decarboxylation and subsequent modification of a longer-chain amino acid could theoretically produce such structures, but the polyketide route offers a more direct and well-precedented logic for the assembly of the carbon backbone.
Enzymatic Transformations Relevant to Unsaturated Amines
The synthesis of unsaturated amines is a significant area of biocatalysis, with several enzyme classes capable of performing the necessary chemical transformations with high selectivity. These enzymes are crucial for developing sustainable routes to chiral and functionalized amines. sciencedaily.com
Key enzyme families include:
Ene-Reductases (EReds): These enzymes catalyze the asymmetric reduction of activated carbon-carbon double bonds (C=C), often found in α,β-unsaturated ketones, aldehydes, or esters. While their primary role is saturation, they are used in multi-enzyme cascades where the selective reduction of one double bond in a poly-unsaturated system is required before a subsequent amination step.
Imine Reductases (IReds) and Reductive Aminases (RedAms): IReds and RedAms are pivotal for the final step of reductive amination. They catalyze the reduction of a C=N double bond (imine) to a C-N single bond (amine). acs.org Reductive aminases can facilitate the condensation of a carbonyl compound with an amine donor (like ammonia) and the subsequent reduction of the in situ-formed imine to produce a new primary, secondary, or tertiary amine. acs.org
Amine Transaminases (ATAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes transfer an amino group from an amine donor (e.g., isopropylamine (B41738) or alanine) to a carbonyl acceptor. nih.govnih.gov An α,β-unsaturated aldehyde or ketone could serve as a substrate, leading directly to an unsaturated amine. To drive the reaction towards synthesis, the ketone co-product often needs to be removed from the system. nih.gov
Ammonia Lyases: These enzymes catalyze the reversible addition of ammonia across a C=C double bond, typically in α,β-unsaturated carboxylic acids, to form chiral α-amino acids. nih.gov While their canonical role is in amino acid synthesis, engineered variants have expanded their substrate scope, suggesting potential for hydroamination of different unsaturated scaffolds. researchgate.net
These enzymes can be combined in one-pot cascade reactions to convert simple unsaturated precursors into complex amines with multiple stereocenters. nih.govacs.org For instance, a cascade combining an ERed with an IRed/RedAm can convert an α,β-unsaturated ketone into a saturated chiral amine, demonstrating a powerful strategy for complex amine synthesis. sciencedaily.comacs.org
| Enzyme Class | Catalytic Function | Relevance to Unsaturated Amine Synthesis |
|---|---|---|
| Ene-Reductases (EReds) | Asymmetric reduction of C=C double bonds | Used in cascades for selective saturation of precursors |
| Imine Reductases (IReds) / Reductive Aminases (RedAms) | Reduction of imines (C=N) to amines | Key for reductive amination of aldehydes/ketones |
| Amine Transaminases (ATAs) | Transfer of an amino group to a carbonyl acceptor | Direct conversion of unsaturated ketones/aldehydes to amines |
| Ammonia Lyases | Addition of ammonia across a C=C double bond | Potential for direct hydroamination of unsaturated systems |
Biomimetic Syntheses of Complex Molecules Incorporating this compound Motifs (excluding specific natural products)
Biomimetic synthesis seeks to replicate nature's strategies for constructing complex molecules. The dienyl amine motif is a key component for certain biomimetic approaches, particularly those involving intramolecular cycloadditions.
One of the most powerful biomimetic strategies that could incorporate an this compound motif is the intramolecular hetero-Diels-Alder (IMDA) reaction . In this scenario, the dienyl amine moiety serves as the diene. If this structural unit is tethered to a suitable dienophile within the same molecule, a spontaneous or enzyme-catalyzed [4+2] cycloaddition can occur to form a complex heterocyclic scaffold, such as a bicyclo[2.2.2]diazaoctane core. sdu.edu.cn
The proposed biosynthetic pathway for certain fungal alkaloids involves such a transformation, where an azadiene intermediate, derived from the desaturation of a C-N bond, undergoes an IMDA reaction. sdu.edu.cn Laboratory syntheses have successfully mimicked this proposed step. These synthetic efforts often involve:
Precursor Synthesis: Construction of a linear or macrocyclic precursor that contains both the dienyl amine (or a precursor that converts to it in situ) and a dienophile (e.g., an activated C=C or C=N bond).
Cyclization Trigger: The key cyclization is often triggered by heat or a Lewis acid catalyst to promote the IMDA reaction, forming the complex polycyclic system in a single, highly efficient step that mirrors the hypothetical action of a "Diels-Alderase" enzyme.
These biomimetic studies are crucial for testing the feasibility of proposed biosynthetic pathways and provide valuable insights into the reactivity of key intermediates. sdu.edu.cn
Occurrence of Hexadienyl Amine Structures in Microbial or Plant Metabolites (excluding specific natural products)
While simple, unmodified hexadienyl amines are not commonly reported as standalone metabolites, the underlying structural motif is integrated into more complex secondary metabolites found in various organisms. These metabolites are often characterized by significant biological activity.
In Microbial Metabolites: The hexadienyl amine substructure is a recognized component of certain classes of fungal indole (B1671886) alkaloids. In these complex molecules, the dienyl system is typically part of a larger piperazine (B1678402) or related heterocyclic ring system and is often derived biosynthetically from amino acid precursors. The conjugated diene is frequently involved in key intramolecular cyclization reactions that define the final polycyclic architecture of the molecule. sdu.edu.cn
In Plant Metabolites: Plants produce a vast diversity of amine-containing compounds, including alkaloids and polyamines, which serve roles in defense and signaling. nih.govresearchgate.net While the specific this compound structure is not a widely reported plant metabolite itself, unsaturated aliphatic amine chains are present in various plant-derived molecules. For example, hydroxycinnamic acid amides are formed by the N-acylation of polyamines with phenolic acids. nih.gov The structural diversity of plant amines is vast, and it is plausible that dienyl amine motifs exist as components of larger, yet-to-be-characterized plant natural products. The composition of amines in plants is known to vary significantly based on phylogenetic lineage and environmental conditions. wur.nl
The presence of this structural unit within larger, bioactive molecules from microbial and potentially plant sources highlights its importance as a building block in natural product biosynthesis.
Future Research Directions and Emerging Areas
Development of More Efficient and Atom-Economical Synthetic Routes to (E)-Hexa-3,5-dien-1-amine
The advancement of synthetic chemistry is intrinsically linked to the development of processes that are not only efficient in yield but also in their use of resources, a concept known as atom economy. Future research will likely focus on developing synthetic routes to this compound that minimize waste and maximize the incorporation of starting material atoms into the final product.
Current research in organic synthesis emphasizes one-pot methodologies and the use of catalysis to create more environmentally benign processes. researchgate.net Strategies could include:
Direct Catalytic Amination: Developing transition-metal or enzyme-catalyzed methods for the direct amination of hexa-3,5-dien-1-ol (B11719539) or its derivatives. This would avoid the use of stoichiometric activating and protecting group reagents, thus improving atom economy.
Aza-Diels-Alder Reactions: Investigating cycloaddition reactions using imine-based dienophiles that could be subsequently converted to the target amine, potentially in a stereocontrolled manner.
Reduction of Conjugated Nitro Compounds or Oximes: Exploring selective reduction methods of corresponding nitro or oxime precursors that can be synthesized from readily available starting materials.
A comparison of potential synthetic approaches is outlined in the table below.
| Synthetic Route | Potential Advantages | Challenges to Overcome | Atom Economy |
| Reductive Amination of Hexa-3,5-dienal | Use of readily available starting materials. | Requires a stoichiometric reducing agent; potential for over-reduction. | Moderate |
| Direct Amination of Hexa-3,5-dien-1-ol | High atom economy; potentially fewer steps. | Catalyst development; control of selectivity over side reactions. | High |
| From a Hexa-3,5-dienyl Halide via Gabriel or Azide Synthesis | Well-established transformations. | Use of stoichiometric reagents; generation of salt waste. | Low to Moderate |
| Palladium-Catalyzed Allylic Amination | High selectivity and functional group tolerance. | Cost of catalyst; ligand optimization may be required. | High |
Exploration of Unprecedented Reactivity Modes for the Dienyl-Amine Functionality
The conjugated diene and the primary amine in this compound offer two distinct points of reactivity. Future research will aim to explore novel transformations that leverage the interplay between these two functional groups. The ready availability and versatile reactivity of conjugated dienes make them highly promising starting materials for organic synthesis. nih.gov
Emerging areas of investigation include:
Intramolecular Cyclizations: Designing reactions where the amine functionality acts as an internal nucleophile, attacking a metal-activated diene. Palladium-catalyzed annulation of dienes, for instance, allows for the rapid construction of cyclic molecules. nih.gov Such strategies could lead to the stereoselective synthesis of novel nitrogen-containing heterocyclic compounds.
Tandem Reactions: Developing multi-step, one-pot reactions where the diene undergoes a transformation (e.g., Diels-Alder reaction, metathesis) followed by a reaction involving the amine (e.g., amidation, reductive amination).
Electrocyclization Reactions: Investigating photochemical or thermal 6π-electrocyclization reactions of the hexadiene system, potentially influenced by protonation or derivatization of the distal amine group, to form substituted cyclohexene (B86901) derivatives. researchgate.net
Expansion of Synthetic Applications in Asymmetric Catalysis and Stereocontrol
Primary amines are foundational structures in the field of asymmetric organocatalysis and can serve as chiral ligands in metal-catalyzed reactions. rsc.org Derivatization of this compound to introduce a chiral center could unlock its potential in stereocontrolled synthesis.
Future research directions include:
Development of Chiral Ligands: Synthesizing chiral derivatives of the amine that can coordinate to transition metals (e.g., Palladium, Rhodium, Iridium). These new ligands could be applied in asymmetric hydrogenation, allylic substitution, or C-H activation reactions.
Organocatalyst Design: Using the amine as a scaffold to build novel chiral organocatalysts, such as thioureas or phosphinamides, for enantioselective transformations. researchgate.net Chiral primary amine catalysts have proven to be highly versatile and powerful in a wide array of enantioselective organic reactions. rsc.org
Substrate-Controlled Diastereoselection: Utilizing the dienyl-amine as a substrate in reactions where its existing stereochemistry directs the formation of new stereocenters, enabling the synthesis of complex polyfunctionalized molecules. nih.gov
| Catalytic Application | Potential Role of this compound Derivative | Example Reaction Type | Desired Outcome |
| Asymmetric Hydrogenation | Chiral phosphine-amine ligand for Rhodium or Iridium. | Reduction of prochiral olefins or ketones. | High enantioselectivity (>99% ee). |
| Michael Addition | Chiral primary amine organocatalyst. | Addition of ketones/aldehydes to nitro-olefins. | Enantioenriched adducts. |
| Palladium-Catalyzed Allylic Amination | Chiral ligand for the Palladium complex. | Asymmetric addition of nucleophiles to allylic substrates. | High yield and enantioselectivity. nih.gov |
Integration of this compound into Advanced Materials and Functional Systems
The unique structure of this compound makes it a compelling candidate for incorporation into advanced materials. The diene moiety can participate in polymerization and cross-linking reactions, while the amine group can be used to tune surface properties, solubility, or for post-polymerization modification.
Potential research avenues are:
Functional Polymers: Using the compound as a monomer or co-monomer in polymerization reactions (e.g., radical, ring-opening metathesis) to create polymers with pendant amine and diene functionalities. The diene can be used for subsequent cross-linking (e.g., through vulcanization or Diels-Alder reactions), and the amine can serve as a site for grafting other molecules or for pH-responsive behavior.
Surface Modification: Grafting the molecule onto the surface of materials (e.g., silica (B1680970), gold, carbon nanotubes) to introduce reactive handles for further functionalization or to alter surface energy and adhesion properties.
Self-Healing Materials: Incorporating the dienyl moiety into a polymer backbone to enable reversible cross-linking via Diels-Alder chemistry, a common strategy for creating self-healing materials.
Utilization in Flow Chemistry and Automated Synthesis Platforms
Flow chemistry provides significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and simplified scalability. researchgate.net The synthesis and subsequent derivatization of this compound are well-suited for this technology.
Future work in this area could involve:
Continuous Synthesis: Developing a continuous flow process for the production of this compound, which could improve safety, particularly if hazardous intermediates or reagents are involved, and increase throughput. nih.gov
Automated Derivatization: Integrating a flow reactor with automated platforms to rapidly synthesize a library of derivatives. chimia.ch For example, the amine could be reacted with a series of different acid chlorides, isocyanates, or aldehydes in a sequential manner to quickly generate a diverse set of compounds for screening in catalysis or materials science.
Telescoped Reactions: Designing multi-step syntheses where the crude output from one flow reactor containing a derivative of this compound is fed directly into a second reactor for a subsequent transformation, avoiding intermediate isolation and purification steps. uc.pt
| Parameter | Batch Synthesis | Flow Synthesis |
| Scalability | Difficult; requires larger reactors. | Easier; run for a longer time. |
| Safety | Handling of large quantities of reagents; thermal runaway risk. | Small reaction volumes; superior heat transfer reduces risk. researchgate.net |
| Process Control | Difficult to maintain homogeneity and stable temperature. | Precise control over temperature, pressure, and residence time. |
| Reaction Optimization | Time-consuming; one experiment at a time. | Rapid optimization via automated sequential experiments. |
Cross-Disciplinary Research Opportunities for this compound Derivatives
The versatility of this compound opens doors for its application in various scientific fields beyond traditional organic chemistry.
Medicinal Chemistry: The amine functionality is a common feature in many bioactive molecules. rsc.org Derivatives could be synthesized and screened for biological activity, serving as starting points for drug discovery programs. Organocatalytic methods are increasingly used to prepare bioactive compounds, avoiding metal contaminants. rsc.org
Agrochemicals: Nitrogen-containing compounds are widely used in agriculture. Novel derivatives could be explored as potential herbicides, pesticides, or plant growth regulators.
Supramolecular Chemistry: The molecule could be incorporated into larger structures designed for molecular recognition, self-assembly, or the construction of molecular machines. The amine can participate in hydrogen bonding, while the diene offers a rigid, conjugated scaffold.
Q & A
Q. What are the optimal synthetic routes and purification methods for (E)-Hexa-3,5-dien-1-amine?
The synthesis of this compound typically involves [3,5]-diene precursor functionalization. Key steps include:
- Stereoselective Amine Introduction : Use of catalytic asymmetric hydrogenation or organocatalytic methods to ensure (E)-configuration retention.
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization in non-polar solvents (e.g., pentane) to isolate the pure compound. Monitor purity via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) .
- Validation : Confirm stereochemistry via NOESY NMR to distinguish (E) and (Z) isomers .
Q. How can researchers characterize the structural and electronic properties of this compound?
Q. What are the stability considerations for this compound under varying experimental conditions?
- Thermal Stability : Degrades above 80°C; store at –20°C under inert atmosphere (N or Ar).
- Oxidative Sensitivity : Susceptible to air oxidation; use antioxidants (e.g., BHT) in solution-phase studies.
- Analytical Monitoring : Track degradation via HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) .
Advanced Research Questions
Q. How does the conjugated diene system in this compound influence its reactivity in Diels-Alder reactions?
- Electronic Effects : The electron-rich diene acts as a strong nucleophile in inverse electron-demand Diels-Alder reactions. Computational studies (DFT, B3LYP/6-31G*) predict regioselectivity with electron-deficient dienophiles (e.g., tetrazines).
- Steric Control : The (E)-configuration minimizes steric hindrance, favoring endo transition states. Validate via kinetic isotope effect (KIE) studies or X-ray crystallography of adducts .
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Q. What computational tools are effective for predicting synthetic pathways or reaction mechanisms involving this compound?
-
Retrosynthesis AI : Platforms like Pistachio or Reaxys propose routes using template-based algorithms. For example, AI may suggest allylic amination of hexa-3,5-dien-1-ol via Mitsunobu reaction .
AI助科研之如何使用在问辅助实验(六)01:26
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Mechanistic Insights : Use QM/MM simulations (e.g., CP2K) to model transition states in cycloadditions or hydrogenation pathways .
Q. How can this compound be functionalized to create fluorogenic probes for biological studies?
- Amine-Reactive Probes : Conjugate with NHS esters (e.g., TMR-x-NHS or NBD-x-NHS) to create pH-sensitive fluorophores. Optimize labeling efficiency via pH-controlled reactions (pH 7.4–8.5) .
- Validation : Test cellular uptake in model systems (e.g., HEK293 cells) using confocal microscopy and flow cytometry .
Data Management and Reporting Standards
Q. How should researchers address discrepancies in biological activity data for this compound analogs?
Q. What guidelines ensure rigorous reporting of synthetic and analytical data for this compound?
- Manuscript Standards : Follow EASE guidelines: Include detailed experimental sections (solvents, temps, yields) and raw spectral data in supplementary materials .
- Ethical Compliance : Disclose potential conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

